molecular formula C20H13FN8O5 B2640513 N-{1-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide CAS No. 1019102-74-9

N-{1-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide

Cat. No.: B2640513
CAS No.: 1019102-74-9
M. Wt: 464.373
InChI Key: ZODCJMLWQFGITB-UHFFFAOYSA-N
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Description

N-{1-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H13FN8O5 and its molecular weight is 464.373. The purity is usually 95%.
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Biological Activity

N-{1-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a complex arrangement that includes:

  • Pyrazolo[3,4-d]pyrimidine core : Known for diverse biological activities.
  • Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • Nitrofuran moiety : Associated with antibacterial properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance:

  • Growth Inhibition : A study reported that compounds similar to this compound achieved a mean growth inhibition (GI%) of approximately 43.9% across 56 different cancer cell lines .
  • Mechanism of Action : The compound has been shown to induce G0–G1 phase arrest in the cell cycle while promoting apoptosis in cancer cells. For example, treated RFX 393 cells exhibited increased G0–G1 phase populations (84.36% compared to 57.08% in controls) and reduced S phase populations (11.49%) .
  • Caspase Activation : In the MDA-MB-468 breast cancer cell line, compounds structurally related to this compound increased caspase-3 levels significantly (7.32-fold), indicating enhanced apoptotic activity .

Study 1: Antiproliferative Effects

A study evaluated several pyrazolo[3,4-d]pyrimidine derivatives against the NCI 60 human tumor cell line panel. The findings indicated that certain derivatives showed potent antiproliferative effects with IC50 values as low as 0.01 µM against MCF7 cells .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrazolo derivatives revealed that modifications at specific positions could enhance biological activity significantly. For instance, substitutions on the fluorophenyl group were found to improve binding affinity to target enzymes involved in cancer progression .

Data Tables

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMDA-MB-4680.01Apoptosis via caspase activation
Compound BRFX 3930.39G0–G1 phase arrest
Compound CNCI-H4600.46Inhibition of Aurora-A kinase

Scientific Research Applications

Medicinal Chemistry Applications

The pyrazolo[3,4-d]pyrimidine derivatives, including the compound , are known for their significant pharmacological properties. They have been investigated for various therapeutic effects:

  • Anticancer Activity :
    • Studies have demonstrated that compounds with pyrazolo[3,4-d]pyrimidine structures exhibit potent anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth mechanisms .
  • Antimicrobial Properties :
    • Research indicates that this compound and its analogs possess antibacterial and antifungal activities. For example, pyrazolo[3,4-d]pyrimidines have been tested against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results .
  • Anti-inflammatory Effects :
    • The compound has been studied for its anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The structure-activity relationship of N-{1-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide has been a focus of research to optimize its biological activity. Modifications to the pyrazolo and furan moieties can significantly influence the compound's potency and selectivity against various biological targets.

Key Findings in SAR Studies:

ModificationEffect on ActivityReference
Addition of nitro groupEnhanced antibacterial activity
Fluorination of phenyl groupImproved anticancer efficacy
Alteration of carboxamide positionVariability in anti-inflammatory response

Case Studies

Several case studies highlight the applications of this compound in drug discovery:

  • Screening for Anticancer Agents :
    • A study conducted on multicellular spheroids revealed that derivatives of pyrazolo[3,4-d]pyrimidines exhibited significant cytotoxic effects against cancer cells compared to standard treatments. This highlights their potential as novel anticancer agents .
  • Antimicrobial Testing :
    • In vitro assays demonstrated that specific modifications to the pyrazolo structure led to increased efficacy against resistant bacterial strains. The compound showed lower minimum inhibitory concentration (MIC) values compared to commonly used antibiotics .

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)-4-oxo-3aH-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN8O5/c1-10-8-15(23-19(31)14-6-7-16(34-14)29(32)33)28(26-10)20-24-17-13(18(30)25-20)9-22-27(17)12-4-2-11(21)3-5-12/h2-9,13H,1H3,(H,23,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRRQHMSYBYSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC(=O)C4C=NN(C4=N3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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